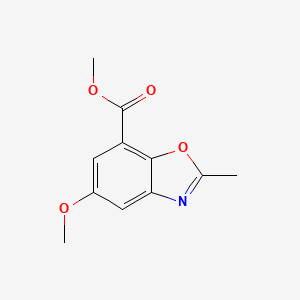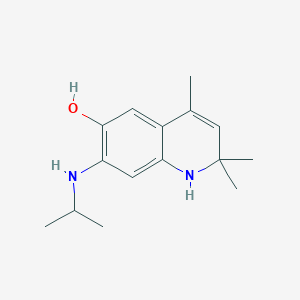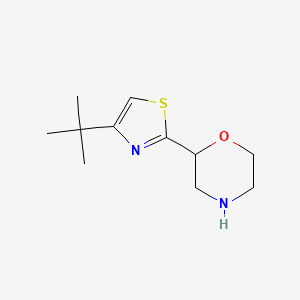
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Übersicht
Beschreibung
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide: is a chemical compound with the molecular formula C11H12FIN2O2 and a molecular weight of 350.13 g/mol . This compound is characterized by the presence of fluorine, iodine, and a formyl group attached to a pyridine ring, along with a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide typically involves multi-step organic reactions. One common method includes the iodination of a fluoropyridine derivative followed by formylation and subsequent coupling with pivalamide. The reaction conditions often require the use of specific reagents such as iodine, formylating agents, and pivaloyl chloride under controlled temperatures and inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The pivalamide group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
- N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide
- N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
- N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
Uniqueness: N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is unique due to the combination of fluorine, iodine, and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the pivalamide group further enhances its stability and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIN2O2/c1-11(2,3)10(17)15-9-8(13)6(5-16)7(12)4-14-9/h4-5H,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASGYXCQHXWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170392 | |
| Record name | N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-38-7 | |
| Record name | N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)


![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)

